4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core linked to two pharmacologically significant moieties:
4-[cyclohexyl(methyl)sulfamoyl]: A sulfonamide group with a cyclohexyl-methyl substitution, which may enhance lipophilicity and influence membrane permeability .
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]: A 1,3,4-oxadiazole ring fused to a 2,3-dihydro-1,4-benzodioxin system, a structural motif associated with antibacterial and anti-inflammatory activities .
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c1-28(18-5-3-2-4-6-18)35(30,31)19-10-7-16(8-11-19)22(29)25-24-27-26-23(34-24)17-9-12-20-21(15-17)33-14-13-32-20/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECFWUKAKAEQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H28N4O4S
- Molecular Weight : 456.561 g/mol
- InChIKey : YAFHDXCFXQMABC-UHFFFAOYSA-N
The compound features a sulfamoyl group which is known for its role in enhancing biological activity through interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. The presence of the oxadiazole moiety suggests potential interactions with enzymes or receptors that are critical in cancer pathways or inflammatory responses.
Antitumor Activity
Recent studies have evaluated the antitumor properties of related compounds containing similar structural motifs. For instance, compounds with oxadiazole rings have shown promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values for these compounds often range from 5 to 20 µM, indicating moderate potency against tumor cells .
Antimicrobial Activity
Compounds similar to this compound have been screened for antimicrobial properties. Studies indicate that derivatives with higher lipophilicity demonstrate enhanced antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that certain structural modifications led to enhanced antitumor activity. Specifically, compounds with electron-withdrawing groups exhibited increased potency against lung cancer cell lines .
- In Vivo Studies : Animal models treated with related benzamide derivatives showed significant tumor reduction compared to control groups. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Synergistic Effects : Research has indicated that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce side effects through synergistic mechanisms .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations:
Sulfamoyl Group Variation: The target compound’s cyclohexyl(methyl) substituent contrasts with the methyl(phenyl) group in the analogue from . In the series 8a-k , phenyl-substituted sulfamoyl groups demonstrated potent antibacterial activity, suggesting that electron-withdrawing or donating substituents on the phenyl ring modulate efficacy.
Benzodioxin-Oxadiazole Orientation :
Bioactivity and Mechanism Correlations
Table 2: Bioactivity Profile Clustering (Based on )
| Compound Class | Structural Features | Bioactivity Cluster | Protein Targets |
|---|---|---|---|
| Benzodioxin-oxadiazole derivatives | 1,3,4-oxadiazole + dihydrobenzodioxin | Antibacterial, anti-inflammatory | Bacterial enzymes, COX-2 |
| Sulfamoyl benzamides | Sulfonamide + aromatic core | Enzyme inhibition (e.g., CA, COX) | Carbonic anhydrase, kinases |
Key Findings:
Antibacterial Activity: Compounds with the 1,3,4-oxadiazole-benzodioxin scaffold (e.g., 8a-k ) exhibited MIC values as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli.
Cytotoxicity Considerations :
- Hemolytic activity assays for 8a-k revealed low toxicity (IC50 > 100 µg/mL), indicating that the benzodioxin-oxadiazole core is well-tolerated. The cyclohexyl group in the target compound may further reduce cytotoxicity compared to phenyl analogues due to reduced electrophilicity.
Mode of Action :
- Hierarchical clustering of bioactivity data links benzodioxin-oxadiazole derivatives to bacterial enzyme inhibition (e.g., DNA gyrase), while sulfamoyl benzamides often target human enzymes like carbonic anhydrase. The dual functionality of the target compound could enable multitarget engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
